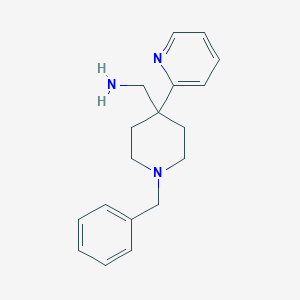
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine typically involves multi-step organic reactions. One common method involves the reaction of 4-piperidone with benzyl bromide to form 1-benzyl-4-piperidone. This intermediate is then reacted with 2-pyridylmagnesium bromide to introduce the pyridinyl group, followed by reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzyl and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol: This compound is structurally similar but contains a hydroxyl group instead of a methanamine group.
1-Benzylpiperidin-4-yl)methanamine: Lacks the pyridinyl group, making it less complex.
Uniqueness
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine is unique due to the presence of both benzyl and pyridinyl groups, which confer specific chemical properties and potential biological activities. This dual substitution makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H23N3 |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(1-benzyl-4-pyridin-2-ylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C18H23N3/c19-15-18(17-8-4-5-11-20-17)9-12-21(13-10-18)14-16-6-2-1-3-7-16/h1-8,11H,9-10,12-15,19H2 |
InChI Key |
RLYVKMUYDNHJJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CN)C2=CC=CC=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




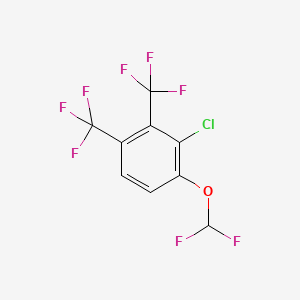


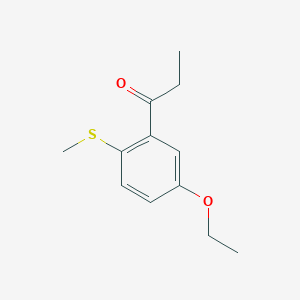
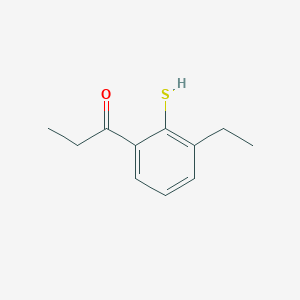

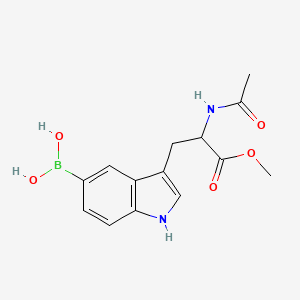
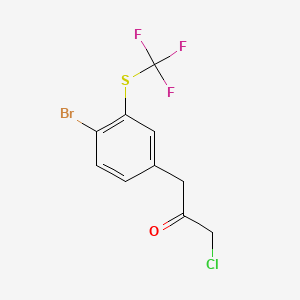
![Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
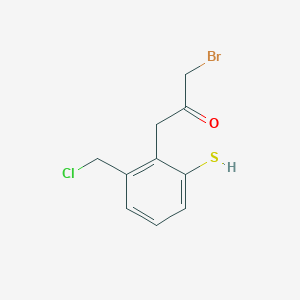
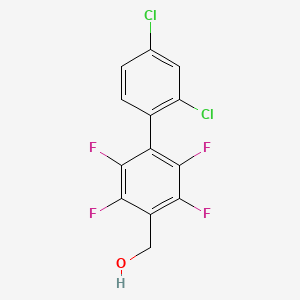
![(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine](/img/structure/B14048045.png)
